N-(3-chloro-4-methoxyphenyl)-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide
Description
Molecular Formula: C₂₆H₂₂ClN₅O₄S
Molecular Weight: 536.003 g/mol
ChemSpider ID: 13131867
Key Structural Features:
- A triazolo[1,5-c]quinazoline core substituted with phenyl, 8,9-dimethoxy, and thioacetamide groups.
- The acetamide side chain is linked to a 3-chloro-4-methoxyphenyl moiety.
- The molecule combines electron-donating methoxy groups, a chloro substituent (moderately electron-withdrawing), and a sulfur-containing thioether bridge, which may enhance metabolic stability and binding interactions .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN5O4S/c1-34-20-10-9-16(11-18(20)27)28-23(33)14-37-26-29-19-13-22(36-3)21(35-2)12-17(19)25-30-24(31-32(25)26)15-7-5-4-6-8-15/h4-13H,14H2,1-3H3,(H,28,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWCYHNQFQEBKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on cytotoxicity, antiviral properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Chloro and methoxy substituents on the phenyl ring.
- A triazoloquinazoline core , which is known for its diverse biological activities.
The molecular formula is C_{19}H_{19ClN_4O_3S with a molecular weight of approximately 404.89 g/mol.
Cytotoxicity
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 values for related triazoloquinazolines ranged from 2.44 to 9.43 μM against HepG2 and HCT116 cell lines, indicating potent cytotoxicity .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 16 | HepG2 | 6.29 |
| Compound 16 | HCT116 | 2.44 |
| Compound 17 | HepG2 | 8.00 |
| Compound 18 | HCT116 | 9.43 |
Antiviral Activity
The compound has also been investigated for its antiviral properties. Studies on similar quinazoline derivatives showed inhibition of various viruses in Vero cell cultures. For example:
- Compound 3d , a related structure, inhibited viral replication in several strains including Coxsackie virus B4 and Sindbis virus .
Table 2: Antiviral Activity of Related Compounds
| Compound | Virus Type | Activity |
|---|---|---|
| Compound 3d | Para influenza virus | Inhibition |
| Compound 3d | Reovirus-1 | Inhibition |
| Compound 3d | Sindbis virus | Inhibition |
The biological activity of this compound is likely attributed to its ability to interact with DNA and inhibit topoisomerase II (Topo II). The structural features allow for intercalation into the DNA helix, which disrupts replication processes.
Topoisomerase II Inhibition
Inhibitors of Topo II are crucial in cancer therapy as they prevent DNA unwinding necessary for replication. The activity against Topo II has been shown to correlate with cytotoxic effects in cancer cells .
Case Studies
- Study on Triazoloquinazolines : This study evaluated a series of triazoloquinazolines and found that modifications at the phenyl position significantly influenced cytotoxicity and Topo II inhibition .
- Antiviral Efficacy : A study reported that certain quinazoline derivatives effectively inhibited viral replication across multiple strains, suggesting broad-spectrum antiviral potential .
Comparison with Similar Compounds
Research Findings and Implications
NMR and Structural Analysis
- Chemical Shift Trends : NMR data () reveal that substituents in regions A (positions 39–44) and B (29–36) significantly alter chemical environments. The target compound’s 8,9-dimethoxy groups may induce upfield/downfield shifts in these regions, affecting receptor binding .
- Tautomerization: Thioamide derivatives (e.g., ) exhibit tautomerization between thioacetamide and iminothiol forms, which could influence the target compound’s reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
